molecular formula C13H14O4 B5858868 ethyl 2-acetyl-3-(4-hydroxyphenyl)acrylate

ethyl 2-acetyl-3-(4-hydroxyphenyl)acrylate

Cat. No. B5858868
M. Wt: 234.25 g/mol
InChI Key: NGAAYIDPOBVPMJ-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetyl-3-(4-hydroxyphenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ethyl ferulate and is a derivative of ferulic acid. Ethyl ferulate has been found to possess various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of ethyl ferulate is not fully understood, but it is believed to exert its effects through various pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl ferulate has been found to possess various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and DNA damage. It has also been found to possess anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, ethyl ferulate has been found to improve cardiovascular health by reducing blood pressure and cholesterol levels.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl ferulate in lab experiments is its low toxicity, making it a safe compound to work with. It is also readily available and relatively inexpensive. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on ethyl ferulate. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its use in the development of new anti-inflammatory and anti-cancer drugs. Additionally, research on the mechanism of action of ethyl ferulate could lead to a better understanding of its potential applications in various fields.

Synthesis Methods

Ethyl ferulate can be synthesized from ferulic acid through esterification with ethanol. The reaction is catalyzed by concentrated sulfuric acid, and the product is obtained through distillation and purification.

Scientific Research Applications

Ethyl ferulate has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a natural preservative in the food industry. In addition, ethyl ferulate has been found to possess antibacterial and antifungal properties, making it a promising candidate for use in the cosmetic industry.

properties

IUPAC Name

ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-17-13(16)12(9(2)14)8-10-4-6-11(15)7-5-10/h4-8,15H,3H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAAYIDPOBVPMJ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.